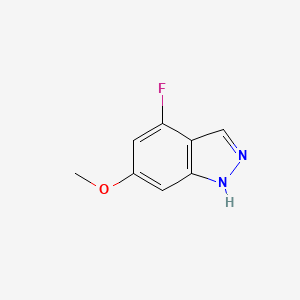

4-Fluoro-6-methoxy-1H-indazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQJKJFSQIFIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NN2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646416 | |

| Record name | 4-Fluoro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887569-13-3 | |

| Record name | 4-Fluoro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Computational Chemistry and Modeling Studies of 4 Fluoro 6 Methoxy 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. semanticscholar.orgkarazin.ua In this process, the arrangement of atoms in 4-Fluoro-6-methoxy-1H-indazole is systematically adjusted to minimize the total energy of the molecule, resulting in predicted bond lengths, bond angles, and dihedral angles. rsc.org

Once the geometry is optimized, DFT can be used to calculate various electronic properties. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is crucial for understanding its chemical nature and reactivity. nih.gov For instance, studies on similar heterocyclic compounds have successfully used DFT to determine physicochemical properties and electrostatic potentials. nih.gov

Illustrative Optimized Geometry Parameters for an Indazole Derivative Core

| Parameter | Description | Typical Calculated Value |

| N1-N2 Bond Length | The length of the bond between the two nitrogen atoms in the indazole ring. | ~ 1.35 Å |

| C3-N2 Bond Length | The length of the bond between carbon at position 3 and nitrogen at position 2. | ~ 1.32 Å |

| C7a-N1 Bond Angle | The angle formed by the fusion of the benzene (B151609) and pyrazole (B372694) rings. | ~ 108° |

| C-F Bond Length | The length of the bond between the carbon at position 4 and the fluorine atom. | ~ 1.36 Å |

| C-O Bond Length | The length of the bond between the carbon at position 6 and the methoxy (B1213986) oxygen. | ~ 1.37 Å |

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity and kinetic stability. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates higher reactivity. irjweb.com For related indazole derivatives, this energy gap has been used to prove bioactivity from intermolecular charge transfer. researchgate.net

Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. researchgate.net |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govthaiscience.info The MEP map displays the electrostatic potential on the surface of the molecule, using a color spectrum to indicate different charge regions.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas are expected around the nitrogen atoms, the fluorine atom, and the oxygen atom of the methoxy group.

Blue regions represent positive electrostatic potential, which is electron-poor and indicates sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H proton of the indazole ring. thaiscience.info

Green regions denote neutral or weakly charged areas.

Understanding these regions is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for ligand-protein binding. nih.gov

Mulliken charge analysis is a method for estimating the partial atomic charges on the atoms within a molecule. semanticscholar.org This analysis partitions the total electron density among the constituent atoms, providing a numerical value for the charge associated with each atomic center. uni-muenchen.de These charges help in understanding the electrostatic nature of the molecule and can provide insights into its dipole moment and reactivity. For example, atoms with significant negative charges are identified as potential sites for electrophilic interaction, while those with positive charges are sites for nucleophilic interaction.

However, it is known that Mulliken charges can be sensitive to the basis set used in the calculation and may sometimes produce unphysical results. uni-muenchen.de Despite these limitations, the analysis remains a widely used tool for a qualitative understanding of charge distribution. semanticscholar.org

Illustrative Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Expected Charge (e) | Rationale |

| F (Fluorine) | Negative | High electronegativity, leading to electron withdrawal. |

| O (Oxygen) | Negative | High electronegativity of the methoxy group oxygen. |

| N1 (Nitrogen) | Negative | Electronegative atom in the pyrrole-type ring position. |

| N2 (Nitrogen) | Negative | Electronegative atom in the pyridine-type ring position. |

| H (on N1) | Positive | Attached to an electronegative nitrogen, making it acidic. |

| C4 (Carbon) | Positive | Bonded to the highly electronegative fluorine atom. |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done after geometry optimization to confirm that the structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). rsc.org The computed frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and twisting of bonds. Comparing the calculated vibrational spectrum with experimental data can help in the structural characterization of the compound. dntb.gov.ua

Molecular Dynamics Simulations to Understand Ligand-Protein Interactions

While quantum calculations provide insight into the static properties of an isolated molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, particularly in a complex biological environment. nih.gov MD simulations are a powerful computational method for studying the physical movements of atoms and molecules. semanticscholar.org

To understand how this compound interacts with a specific protein target, an MD simulation of the ligand-protein complex is performed. nih.gov This involves placing the ligand in the binding site of the protein and simulating the system's evolution over a period, typically nanoseconds to microseconds. scielo.br

Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): This metric tracks the displacement of atoms over time relative to a reference structure. A stable, low RMSD value for the ligand within the binding pocket suggests a stable binding mode. nih.govscielo.br

Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are rigid upon ligand binding. nih.gov

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein residues over the course of the simulation, identifying key interactions that stabilize the complex.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. They aim to identify the key structural features of a molecule that are responsible for its biological activity. By systematically modifying a chemical structure and observing the corresponding changes in activity, researchers can build models that predict the potency of new compounds.

Correlation of Substituent Effects with Biological Activities

For the indazole scaffold, SAR studies have revealed specific correlations between the nature and position of substituents and the resulting biological activities. The 4-fluoro and 6-methoxy groups of this compound are not arbitrary decorations; their placement is guided by established SAR principles to optimize interactions with target proteins.

Research on a series of indazole arylsulfonamides as human CCR4 antagonists has provided valuable SAR insights applicable to this scaffold. acs.org Studies indicate that methoxy groups are among the more potent substituents at the C4 position of the indazole ring. acs.org The C6 position is also critical, with a preference for smaller substituents. acs.org The presence of the electron-withdrawing fluorine atom at the C4 position can influence the molecule's electronic properties, potentially enhancing binding affinity and metabolic stability. ossila.com This fluorination can also promote intermolecular interactions such as π-π stacking and hydrogen/halogen bonding. ossila.com

QSAR models further quantify these relationships. Although specific QSAR studies for this compound are not detailed in the provided literature, general principles derived from similar indazole-based compounds are applicable. QSAR models for other indazole derivatives have successfully correlated descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activities like DNA gyrase inhibition. who.int These models help rationalize why certain substitutions, such as a methoxy group at C6 and a fluorine at C4, contribute positively to the desired biological effect.

| Position | Preferred Substituent Type | Impact on Activity |

| C4 | Methoxy or Hydroxyl groups | Potent activity observed in related series acs.org |

| C5 | Small groups | Larger groups are not well-tolerated acs.org |

| C6 | Small groups (preferred over C5/C7) | Analogues at this position are favored acs.org |

| C7 | Small groups | Larger groups are not well-tolerated acs.org |

In silico Drug Design and Virtual Screening

In silico drug design utilizes computational methods to identify and optimize potential drug candidates. Virtual screening of large compound libraries and detailed molecular docking simulations are key components of this approach, allowing for the rapid assessment of a molecule's potential to interact with a specific biological target.

Molecular Docking with Target Proteins (e.g., DNA Gyrase, Kinases)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are essential to visualize and analyze its binding mode within the active sites of target proteins like DNA gyrase and various kinases, which are common targets for indazole-based inhibitors. nih.govnih.gov

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.gov Docking studies of various indazole derivatives into the active site of DNA gyrase have revealed key interactions. For instance, studies on pyrazole derivatives, which share a similar core structure, show that these compounds can form hydrogen bonds with crucial residues such as Asp73, Arg136, and Thr165 in the enzyme's active site. who.intnih.gov Hydrophobic interactions and π-stacking with other residues also contribute significantly to the binding affinity. who.int While specific docking results for this compound are not available, its structural features suggest it would likely engage in similar interactions, with the methoxy and fluoro groups potentially forming specific contacts that enhance binding energy.

Kinases: Kinases are a major class of drug targets, particularly in oncology. biotech-asia.org Indazole scaffolds are known to be effective kinase inhibitors. nih.gov Computational investigations of indazole derivatives targeting VEGFR-2, a type of tyrosine kinase, have demonstrated their ability to fit into the ATP-binding region. biotech-asia.org Docking simulations have shown that these compounds can form multiple hydrogen bonds with key amino acids like Glu828 and Lys826, as well as various hydrophobic and π-stacking interactions. biotech-asia.org The 6-methoxy group could orient into a hydrophobic pocket, while the 4-fluoro group could form favorable electrostatic or halogen bond interactions.

| Target Protein | PDB ID | Potential Interacting Residues | Type of Interaction |

| DNA Gyrase | 4DHU | Asp73, Arg136, Thr165 who.int | Hydrogen Bonding, Hydrophobic who.int |

| VEGFR-2 Kinase | 4AGD, 4AG8 | Glu828, Lys826, Trp827 biotech-asia.org | Hydrogen Bonding, π-π Stacking biotech-asia.org |

Pharmacokinetic Profiling via Computational Approaches (ADMET)

Before a compound can become a drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational ADMET profiling has become a standard practice in early-stage drug discovery to predict these properties and flag potential liabilities, thereby reducing the high attrition rates of drug candidates. wiley.com

For indazole scaffolds, in silico ADMET predictions are used to evaluate their drug-likeness. biotech-asia.org These predictions often involve calculating physicochemical properties and assessing compliance with established guidelines like Lipinski's Rule of Five. frontiersin.orgnih.gov

Key Predicted ADMET Properties for Indazole Scaffolds:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to assess oral bioavailability. frontiersin.org

Distribution: Predictions include plasma protein binding and blood-brain barrier penetration.

Metabolism: The potential for the compound to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) is evaluated. nih.gov Indazole derivatives are generally predicted to be non-inhibitors of key CYP enzymes. frontiersin.orgnih.gov

Excretion: Properties like renal clearance are computationally estimated. nih.gov

Toxicity: A range of potential toxicities, including carcinogenicity and skin sensitization, can be predicted using computational models. frontiersin.orgnih.gov

Computational studies on similar heterocyclic compounds suggest that structures like this compound would likely exhibit favorable drug-like properties, complying with Lipinski's rules and showing a low probability of significant CYP enzyme inhibition or other major toxicities. biotech-asia.orgfrontiersin.org

| ADMET Parameter | Predicted Property | Significance |

| Drug-Likeness | Compliant with Lipinski's Rule of Five | Good potential for oral bioavailability frontiersin.orgnih.gov |

| Absorption | Good intestinal absorption predicted | Suitable for oral administration frontiersin.org |

| Metabolism | Low probability of inhibiting major CYP enzymes | Lower risk of drug-drug interactions frontiersin.orgnih.gov |

| Toxicity | Low predicted risk of carcinogenicity/sensitization | Favorable preliminary safety profile frontiersin.orgnih.gov |

Biological Activities and Pharmacological Applications of Indazole Derivatives, with Emphasis on Relevance to 4 Fluoro 6 Methoxy 1h Indazole

Anticancer Activity

Indazole derivatives are a significant class of compounds investigated for their potent anticancer activities. researchgate.net Their mechanism of action often involves the targeted inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. nih.gov

Inhibition of Kinases (e.g., EGFR, FGFR, Pim Kinases, VEGFR-2, LRRK2, CYP51)

The indazole core serves as a versatile scaffold for the design of inhibitors targeting various protein kinases involved in oncogenesis. nih.gov

Epidermal Growth Factor Receptor (EGFR): Indazole-based derivatives have been developed as covalent inhibitors of EGFR. nih.gov Modifications to the indazole structure are crucial for activity. For instance, a series of indazole derivatives showed potent inhibition of EGFR, with one compound displaying strong potency against both wild-type EGFR and the T790M mutant, with IC50 values of 8.3 nM and 5.3 nM, respectively. nih.gov

Fibroblast Growth Factor Receptors (FGFR): The indazole nucleus is a key component in many FGFR inhibitors. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the indazole ring significantly impact potency. Notably, the presence of fluorine substituents has been shown to improve both enzymatic and cellular activity. nih.govnih.gov One derivative containing a 2,6-difluoro-3-methoxyphenyl group demonstrated high potency against FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 nM). nih.govnih.gov

Pim Kinases: The three Pim kinases (Pim-1, Pim-2, Pim-3) are serine/threonine kinases that are attractive targets for cancer therapy. mdpi.com Researchers have developed potent, pan-Pim inhibitors based on a 3-(pyrazin-2-yl)-1H-indazole scaffold. mdpi.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Indazole derivatives have been successfully designed as inhibitors of VEGFR-2, a key mediator of angiogenesis. In one study, indazole–pyrimidine-based derivatives were synthesized, and it was found that compounds with a methoxy (B1213986) group showed enhanced activity compared to those with alkyl or halogen groups. nih.gov Another series of quinazoline-indazole derivatives also exhibited excellent activity against VEGFR-2, with some compounds showing IC50 values as low as 5.4 nM, significantly more potent than the reference drug sorafenib (IC50 = 90 nM). nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2): While primarily investigated for its role in Parkinson's disease, mutations in the LRRK2 gene can increase kinase activity, making it a therapeutic target. acs.orgnih.gov Novel series of N-heteroaryl indazole and 1-pyrazolyl-5,6-disubstituted indazole derivatives have been developed as potent LRRK2 kinase inhibitors. acs.orgnih.gov One such inhibitor, MLi-2, demonstrated exceptional potency with an IC50 value of 0.76 nM against purified LRRK2 kinase. mdpi.com

Cytochrome P450 51 (CYP51): Also known as sterol 14α-demethylase, CYP51 is a crucial enzyme in the biosynthesis of ergosterol in fungi. researchgate.net Indazole derivatives have been designed and evaluated as potential CYP51 inhibitors, primarily for their antifungal activity, which also has relevance in targeting similar pathways in other organisms. researchgate.netresearchgate.net

Table 1: Inhibitory Activity of Selected Indazole Derivatives against Various Kinases

| Derivative Class | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| 1H-Indazole Derivative | EGFR (T790M) | 5.3 nM | nih.gov |

| 1H-Indazole Derivative | EGFR (wild-type) | 8.3 nM | nih.gov |

| Indazole with 2,6-difluoro-3-methoxyphenyl group | FGFR1 | < 4.1 nM | nih.govnih.gov |

| Indazole with 2,6-difluoro-3-methoxyphenyl group | FGFR2 | 2.0 nM | nih.govnih.gov |

| Quinazoline-Indazole Derivative | VEGFR-2 | 5.4 nM | nih.gov |

| N-heteroaryl Indazole Derivative (MLi-2) | LRRK2 | 0.76 nM | mdpi.com |

A critical aspect of targeted cancer therapy is the ability of inhibitors to selectively target mutated, oncogenic forms of kinases over their wild-type counterparts, potentially reducing side effects. Indazole derivatives have shown promise in this area.

Specifically, indazole-based covalent inhibitors of EGFR have been engineered for selectivity. One derivative, compound 35a, was found to be selective for the L858R/T790M double mutant (IC50 = 462 nM) over the EGFR wild type (IC50 = 3352 nM). nih.gov This selectivity is crucial for treating non-small-cell lung cancer (NSCLC) patients who have developed resistance to first-generation inhibitors via the T790M "gatekeeper" mutation. nih.gov

Targeting Cellular Pathways and Enzyme Inhibition Mechanisms

Beyond direct kinase inhibition, indazole derivatives affect various cellular pathways to exert their anticancer effects. Lonidamine, an early indazole derivative, is known to inhibit glycolysis by targeting mitochondrial-associated hexokinase II, leading to a decrease in intracellular ATP synthesis. researchgate.net

More recent indazole-based kinase inhibitors function by blocking signal transduction pathways essential for tumor growth and survival. For instance, by inhibiting kinases like VEGFR-2, these compounds disrupt angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. nih.gov Inhibition of the EGFR and FGFR pathways directly interferes with signals that promote cell proliferation, survival, and metastasis. nih.govnih.gov Some benzo[g]indazole derivatives have been found to induce cell cycle arrest, a common mechanism for antiproliferative agents. nih.gov

Effects on Cancer Cell Lines (e.g., A549, MCF7, HepG2, NCI-H460, KG1, SNU16)

The anticancer potential of indazole derivatives has been evaluated across a wide panel of human cancer cell lines.

NCI-H460 (Lung Carcinoma): Certain 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated significant antiproliferative activity against the NCI-H460 cell line, with IC50 values in the low micromolar range (5–15 μM). researchgate.netnih.gov

KG1 (Acute Myelogenous Leukemia) and SNU16 (Stomach Carcinoma): The relevance of fluoro and methoxy substitutions is particularly highlighted by a 1H-indazole derivative bearing a 2,6-difluoro-3-methoxyphenyl group. This compound showed potent antiproliferative effects against the KG1 and SNU16 cell lines, with IC50 values of 25.3 nM and 77.4 nM, respectively. nih.govnih.govscience.govscience.gov Another indazole derivative, ODM-203, inhibited the proliferation of SNU16 cells with an IC50 value of 59 nM. sci-hub.se

Other Cell Lines: Indazole derivatives have also shown activity against A549 (lung), MCF7 (breast), and HepG2 (liver) cancer cell lines. longdom.orgtandfonline.com

Table 2: Antiproliferative Activity of Selected Indazole Derivatives against Cancer Cell Lines | Cell Line | Cancer Type | Derivative Type | IC50 Value | Reference | | :--- | :--- | :--- | :--- | | NCI-H460 | Lung Carcinoma | 6-nitro-benzo[g]indazole | 5-15 µM | nih.gov | | KG1 | Acute Myelogenous Leukemia | 1H-indazole with 2,6-difluoro-3-methoxyphenyl group | 25.3 ± 4.6 nM | nih.govnih.gov | | SNU16 | Stomach Carcinoma | 1H-indazole with 2,6-difluoro-3-methoxyphenyl group | 77.4 ± 6.2 nM | nih.govnih.gov | | SNU16 | Stomach Carcinoma | ODM-203 | 59 nM | sci-hub.se |

Estrogen Receptor Degraders (SERDs)

For hormone-dependent cancers like ER-positive breast cancer, targeting the estrogen receptor (ER) is a key therapeutic strategy. Selective Estrogen Receptor Degraders (SERDs) are compounds that bind to and promote the degradation of the ERα protein. The indazole scaffold has been successfully incorporated into novel, orally bioavailable SERDs. nih.govnih.gov

Researchers have developed tricyclic indazoles as a new class of SERD antagonists. nih.govacs.org By replacing a phenol group in a previous scaffold with an indazole, a reactive metabolite signal was eliminated. acs.org Further optimization led to a compound that demonstrated the desired ERα degrader–antagonist profile and showed activity in a breast cancer xenograft model. acs.org Another study identified a series of 1H-indazole derivatives as efficient degraders of ER-α, with one compound showing an IC50 of 0.7 nM. nih.gov Thieno[2,3-e]indazole derivatives have also been identified as novel oral SERDs with potent antitumor effects. researchgate.netresearcher.life

Antimicrobial Activities

In addition to their anticancer properties, indazole derivatives exhibit a broad range of antimicrobial activities, including antibacterial and antifungal effects. orientjchem.orgnih.gov

The antibacterial mechanism for some indazole derivatives involves the inhibition of DNA gyrase B, a clinically validated target distinct from that of the fluoroquinolone antibiotics. acs.orgresearchgate.net This offers a potential avenue for combating resistant bacterial strains. acs.org Indazole derivatives have shown activity against Gram-positive bacteria such as Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria like Escherichia coli. acs.orghep.com.cneurekaselect.com

The antifungal activity of indazoles has been demonstrated against various pathogenic fungi, including multiple Candida species such as C. albicans and C. glabrata. nih.govsemanticscholar.orgresearchgate.net The mechanism for this activity is linked to the inhibition of CYP51, an essential enzyme for fungal cell membrane integrity. researchgate.net One study reported a series of 3-phenyl-1H-indazole derivatives with broad anticandidal activity. nih.govresearchgate.net

Table 3: Antimicrobial Activity of Selected Indazole Derivatives

| Derivative Class | Target Organism | Activity Metric (MIC/IC50) | Reference |

|---|---|---|---|

| Substituted Indazoles | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | MIC = 50 µg/mL | researchgate.neteurekaselect.com |

| 2,3-diphenyl-2H-indazole | Candida albicans, Candida glabrata | Growth Inhibition | mdpi.com |

| 3-phenyl-1H-indazole | C. albicans, C. glabrata, C. tropicalis | Broad anticandidal activity | nih.govresearchgate.net |

| 1H-Indazole Carboxamide | Rhizopus oryzae | MIC = 128 µg/mL | researchgate.net |

Antibacterial Activity

Indazole derivatives have demonstrated notable antibacterial activity against a range of pathogenic bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The core structure of indazole serves as a versatile scaffold for the development of new antibacterial agents. nih.gov

Research has shown that various substituted indazole derivatives exhibit significant inhibition of bacterial growth. For instance, a series of novel 3-methyl-1H-indazole derivatives were synthesized and evaluated for their antibacterial properties. One of the compounds, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, demonstrated potent activity against both B. subtilis and E. coli. nih.gov Another study highlighted that compounds with substitutions at the 5th and 6th positions of the indazole ring showed promising antibacterial potential. nih.gov

The mechanism of action for some indazole derivatives as antibacterial agents has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase B. nih.gov The structural diversity of indazole analogs allows for the exploration of various targets within bacterial cells, making them a promising class of compounds in the ongoing search for new antibiotics. nih.gov

| Indazole Derivative | Bacterial Strain | Activity/Finding | Reference |

|---|---|---|---|

| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | Bacillus subtilis, Escherichia coli | Showed best antibacterial activity compared to standard drug ciprofloxacin at 300 µg/ml. | nih.gov |

| Substituted indazoles (at 5th and 6th position) | B. Subtilis, S. aureus, E. coli, P. Aeruiginosa, S. typhi | Exhibited significant inhibition of bacterial growth with a MIC value of 50µg/mL for some compounds. | nih.gov |

| 4-bromo-1H-indazole derivatives | Penicillin-resistant Staphylococcus aureus, Streptococcus pyogenes | Compound 18 showed 256-fold more potent activity than 3-methoxybenzamide against penicillin-resistant S. aureus. Compound 9 was 32-fold more active than 3-MBA against S. pyogenes. | nih.gov |

Antifungal Activity

Indazole derivatives have also been investigated for their potential as antifungal agents. These compounds have shown activity against various fungal pathogens, including Candida albicans and Rhizopus oryzae. The indazole nucleus is considered a valuable scaffold for the development of novel antifungal drugs. researchgate.net

Studies have explored the synthesis of indazole-containing compounds and their efficacy in inhibiting fungal growth. For example, novel indazole-linked triazoles have been discovered as potent antifungal agents. researchgate.net One particular analog with a 5-bromo substitution on the indazole ring demonstrated significant activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp. researchgate.net Furthermore, this compound showed excellent efficacy against Candida albicans in a murine infection model. researchgate.net The versatility of the indazole structure allows for modifications that can enhance antifungal potency and spectrum of activity. researchgate.net

| Indazole Derivative | Fungal Strain | Activity/Finding | Reference |

|---|---|---|---|

| Indazole-linked triazole with 5-bromo substitution | Candida spp., Aspergillus spp. | Exhibited significant antifungal activity. | researchgate.net |

| Indazole-linked triazole with 5-bromo substitution | Candida albicans | Showed excellent efficacy in a murine infection model. | researchgate.net |

Anti-tubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new anti-tubercular agents, and indazole derivatives have emerged as a promising class of compounds in this area. nih.govnih.gov

Several studies have reported the synthesis and evaluation of indazole derivatives for their activity against M. tuberculosis. For instance, some indole and indazole-based aroylhydrazones have demonstrated excellent antimycobacterial activity. nih.gov Certain indazole derivatives have been identified as potent inhibitors of key mycobacterial enzymes, such as glutamate racemase, which is essential for the synthesis of the bacterial cell wall. researchgate.net These findings highlight the potential of the indazole scaffold in the development of novel therapeutics to combat tuberculosis. nih.govresearchgate.net

| Indazole Derivative | Target/Strain | Activity/Finding | Reference |

|---|---|---|---|

| Indole- and indazole-based aroylhydrazones | Mycobacterium tuberculosis H37Rv | Compounds 3a (MIC 0.4412 μM) and 3e (MIC 0.3969 μM) demonstrated excellent antimycobacterial activity. | nih.gov |

| Indazole derivatives | M. tuberculosis glutamate racemase | Compounds 11 (6.32 ± 0.35 μM) and 22 (6.11 ± 0.51 μM) were found to be most promising potent inhibitors. | researchgate.net |

| 6-(1H-pyrazol-4-yl)-1H-indazole | M. tuberculosis | Showed antibacterial activity. | nih.gov |

Anti-inflammatory Properties

Indazole derivatives have been widely recognized for their anti-inflammatory properties. researchgate.netresearchgate.net In fact, some commercially available anti-inflammatory drugs, such as Bendazac and Benzydamine, contain the 1H-indazole scaffold. nih.gov The structural similarity of indazoles to biomolecules like adenine and guanine is thought to facilitate their interaction with biological systems, contributing to their anti-inflammatory effects. researchgate.net

Research has demonstrated that indazole and its derivatives can significantly inhibit carrageenan-induced hind paw edema in rats, a common model for acute inflammation. researchgate.net The anti-inflammatory action of these compounds is believed to be mediated through multiple mechanisms, including the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.net Additionally, indazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and also exhibit free radical scavenging activity. researchgate.net

Cardiovascular and Metabolic Disease Applications

The therapeutic potential of indazole derivatives extends to the treatment of cardiovascular and metabolic diseases.

Antiarrhythmic Agents

Indazole derivatives have been investigated for their potential as antiarrhythmic agents. nih.govnih.gov The core indazole structure provides a foundation for the development of compounds that can modulate cardiac ion channels, which are critical in maintaining normal heart rhythm. While specific studies on a wide range of indazole derivatives are ongoing, the general class of compounds is considered to have potential in this therapeutic area.

Antihypertensive Agents

Indazole derivatives have shown promise as antihypertensive agents. researchgate.net These compounds can exert their blood pressure-lowering effects through various mechanisms. For example, some indazole derivatives act as angiotensin II receptor antagonists. Angiotensin II is a potent vasoconstrictor, and by blocking its receptor, these compounds can lead to vasodilation and a reduction in blood pressure. Additionally, some indazoles have been found to act as selective Rho kinase inhibitors, which can also contribute to their antihypertensive effects.

| Indazole Derivative | Application | Mechanism of Action | Reference |

|---|---|---|---|

| Various Indazole Derivatives | Antihypertensive | Angiotensin II receptor antagonism | |

| 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865) | Antihypertensive | Selective Rho kinase inhibitor |

Antihyperlipidemic and Anti-obesity Properties

Research into indazolone analogues, which are structurally related to indazoles, has demonstrated antihyperlipidemic activity. A study on a series of indazolone derivatives showed that their ability to lower serum cholesterol and triglyceride levels was influenced by the substitutions on the indazole core. For instance, N1-carbethoxy substitution and N2-substitution with an n-butyl group were found to enhance antihyperlipidemic activity in rodent models. Conversely, aromatic substitution with either electron-releasing or -withdrawing groups tended to diminish this activity nih.gov.

These findings suggest that the indazole scaffold can serve as a template for the development of agents with lipid-lowering properties. The specific substitutions of a fluoro group at the 4-position and a methoxy group at the 6-position of 4-Fluoro-6-methoxy-1H-indazole would likely influence its interaction with biological targets involved in lipid metabolism, though dedicated studies are required to elucidate these effects.

The potential for indazole derivatives in the management of obesity has also been recognized, although this is a less explored area compared to other therapeutic applications nih.gov. The development of anti-obesity agents often involves targeting pathways related to appetite suppression, energy expenditure, and lipid metabolism. The structural features of this compound could theoretically allow it to interact with receptors or enzymes in these pathways, but this remains speculative without direct experimental evidence.

Table 1: Structure-Activity Relationships of Indazolone Analogues in Antihyperlipidemic Activity

| Substitution | Effect on Antihyperlipidemic Activity |

| N1-Carbethoxy | Increased activity |

| N2-n-Butyl | Most active compound in the series |

| Aromatic Substitution | Decreased activity |

Cardioprotection Against Ischemic/Reperfusion Injury

Indazole derivatives have emerged as a promising class of compounds with potential cardioprotective effects against ischemia/reperfusion (I/R) injury. I/R injury is a complex phenomenon that leads to tissue damage when blood supply returns to tissue after a period of ischemia or lack of oxygen.

One notable indazole derivative, DY-9760e, has demonstrated cardioprotective effects in the context of ischemic/reperfusion injury. Additionally, other derivatives have been investigated for their roles in circulatory disorders and vascular contraction, which are relevant to cardiovascular health nih.gov. The mechanisms underlying these protective effects are multifaceted and can involve the modulation of various signaling pathways implicated in cell death and inflammation.

While specific studies on this compound in cardioprotection are not available, the presence of the indazole core suggests a potential avenue for investigation. The fluoro and methoxy substituents would alter the electronic and steric properties of the molecule, which could in turn influence its binding to cardioprotective targets.

Table 2: Examples of Indazole Derivatives with Cardiovascular Effects

| Compound | Reported Cardiovascular Effect |

| DY-9760e | Cardioprotection against ischemic/reperfusion injury nih.gov |

| YC-1 | Therapeutic potential in circulatory disorders, platelet aggregation, and vascular contraction nih.gov |

| ARRY-371797/ARRY-797 | Inhibition of p38, a potential target for cardiac diseases nih.gov |

| Indazole-Cl | Suppression of inflammation in atherosclerosis nih.gov |

| 7-nitroindazole | Anti-hypertrophic effect on the heart nih.gov |

Management of Diabetic Nephropathy

Currently, there is a lack of direct evidence in the scientific literature to support a role for this compound or other indazole derivatives in the management of diabetic nephropathy. The management of this condition primarily focuses on controlling blood glucose levels, blood pressure, and the use of agents that block the renin-angiotensin system nih.govnih.govmedscape.com.

While some newer classes of drugs like DPP-4 inhibitors have shown potential in attenuating renal fibrosis and podocyte damage, there is no indication that indazole derivatives have been explored for this therapeutic purpose medscape.commdpi.com. The pathogenesis of diabetic nephropathy is complex, involving metabolic and hemodynamic factors, inflammation, and fibrosis. For an indazole derivative to be considered for this indication, it would need to demonstrate efficacy in modulating these pathological processes in relevant preclinical models.

Central Nervous System (CNS) Activities

The indazole scaffold is a common feature in many compounds targeting the central nervous system, owing to its ability to interact with various receptors and enzymes.

Certain indazole derivatives have been shown to possess analgesic and antipyretic properties. A study on 4-substituted 1-methyl-1H-indazoles demonstrated weak anti-inflammatory, analgesic, and antipyretic activities in animal models nih.gov. The specific substitutions at the 4-position of the indazole ring were critical in determining the pharmacological profile of these compounds.

This suggests that the indazole nucleus can serve as a scaffold for the development of compounds with pain- and fever-reducing effects. The nature of the substituent at the 4-position, such as the fluoro group in this compound, would be a key determinant of its potential analgesic and antipyretic efficacy. However, without specific studies, this remains a theoretical possibility.

The development of novel antipsychotic agents has explored various heterocyclic scaffolds, including indazole. Indazole derivatives have been designed as multi-target ligands, particularly for dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia nih.gov.

One study focused on optimizing an indazole-based compound, D2AAK3, which acts as a multi-target ligand of D2, 5-HT1A, and 5-HT2A receptors nih.govnih.gov. The affinity of these compounds for their target receptors was found to be highly dependent on the substitution pattern on the phenyl ring. For instance, the position of a fluoro substituent significantly influenced the binding affinity for both dopamine D2 and serotonin 5-HT2A receptors nih.gov.

Specifically, for the dopamine D2 receptor, fluoro substituents at the ortho and meta positions of a phenyl ring attached to the core structure contributed to a higher affinity compared to electron-donating groups. However, a methoxy group, particularly at the para position, led to a significant decrease in binding affinity nih.govnih.gov. In the case of the serotonin 5-HT2A receptor, a fluorine atom on the phenyl ring had a beneficial effect on activity, with the para-position showing the highest affinity nih.gov.

These findings highlight the potential of fluoro-substituted indazole derivatives in the design of new antipsychotic agents. The specific substitution pattern of this compound would need to be evaluated in relevant receptor binding and functional assays to determine its antipsychotic potential.

Indazole derivatives have been investigated as ligands for various serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes. The 5-HT3 receptor, a ligand-gated ion channel, and the 5-HT4 receptor, a G-protein coupled receptor, are of particular interest due to their roles in the gastrointestinal tract and the central nervous system nih.gov.

While direct studies on this compound as a serotonin receptor ligand are not available, the indazole nucleus is a known bioisostere for indole, a core component of serotonin. This structural similarity suggests that indazole derivatives could interact with serotonin receptors. Indeed, the indazole analog of 5-MeO-DMT, a known serotonin receptor agonist, has been shown to be a moderately potent 5-HT2A agonist acs.org.

The development of ligands with specific affinities for different 5-HT receptor subtypes is an active area of research. The nature and position of substituents on the indazole ring are critical for determining selectivity and potency. For example, in a series of indazole-based compounds, the introduction of a fluorine atom into a phenyl ring had a significant and position-dependent effect on the affinity for the 5-HT2A receptor nih.gov.

Cannabinoid Ligands

Indazole derivatives are a prominent class of synthetic cannabinoid receptor agonists (SCRAs), which interact with the cannabinoid receptors CB1 and CB2. researchgate.net The 1H-indazole-3-carboxamide moiety is a common structural feature in many potent SCRAs. researchgate.netnih.gov These compounds have been developed and patented as potential analgesics and have been extensively studied through structure-activity relationship (SAR) analyses. researchgate.net

The potency and efficacy of these ligands are significantly influenced by the substituents on the indazole core, the N1 position, and the 3-carboxamide group. For instance, compounds like AB-FUBINACA, which features a 4-fluorobenzyl group at the N1 position, have been identified as potent cannabinoid CB1 receptor modulators. nih.govresearchgate.net The introduction of a fluorine atom, as seen in many synthetic cannabinoids, can impact receptor affinity and potency. frontiersin.org While direct studies on this compound as a cannabinoid ligand are not prominent, the established importance of halogenation on the indazole ring system in known SCRAs suggests that a fluoro-substitution at the 4-position could significantly modulate cannabimimetic activity.

Research has shown that converting indazole full agonists into partial agonists can yield compounds with unique pharmacological profiles, potentially offering therapeutic benefits for inflammatory diseases and pain with limited psychiatric effects. nih.gov One such partial agonist, compound 45 from a study, demonstrated peripheral selectivity and oral absorption. nih.gov The continuous emergence of new indazole-based SCRAs, often with halogen substitutions, underscores the importance of this chemical class as cannabinoid ligands. nih.gov

| Compound Name | Receptor Target | Reported Activity |

|---|---|---|

| AB-FUBINACA | CB1 Receptor | Potent modulator researchgate.net |

| AB-PINACA | hCB1 and hCB2 Receptors | Ki values of 2.87 nM (hCB1) and 0.88 nM (hCB2) mdpi.com |

| Compound 45 (Partial Agonist) | hCB1 and hCB2 Receptors | EC50 of ~150 nM (hCB1) and 35 nM (hCB2) nih.gov |

Nitric Oxide Synthase (NOS) Inhibitors

Indazole derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). NO is a crucial signaling molecule involved in various physiological and pathological processes, and selective inhibition of its isoforms (nNOS, eNOS, iNOS) is a key therapeutic strategy.

The substitution pattern on the indazole ring is critical for both the potency and selectivity of NOS inhibition. Studies have specifically highlighted the role of fluorine and methoxy groups in enhancing inhibitory activity. For example, research into fluorinated indazoles demonstrated that fluorination of the aromatic ring increased both the inhibitory potency and selectivity for NOS-II (iNOS). nih.gov A compound like 4,5,6,7-tetrafluoro-3-methyl-1H-indazole was found to inhibit NOS-I by 63% and NOS-II by 83%. nih.gov

Furthermore, the compound 7-Methoxy-1H-indazole has been identified as a new inhibitor of neuronal nitric oxide synthase (nNOS). nih.gov The presence of a methoxy group at the 7-position contributes to its inhibitory profile. Given that both fluoro and methoxy substitutions on the indazole ring are independently shown to confer potent NOS inhibitory activity, it is highly probable that a compound like this compound would also exhibit significant NOS inhibitory properties, potentially with a unique profile of potency and isoform selectivity. Other nitroindazole derivatives, such as 7-Nitroindazole, are well-established selective inhibitors of nNOS. ahajournals.org

| Compound Name | Target | Key Finding |

|---|---|---|

| Fluorinated Indazoles | NOS-I and NOS-II | Fluorination increases inhibitory potency and NOS-II selectivity. nih.gov |

| 7-Methoxy-1H-indazole | Neuronal NOS | Identified as a new inhibitor of nNOS. nih.gov |

| 7-Nitroindazole | Neuronal NOS | Selective inhibitor of nNOS. ahajournals.org |

| 3-Bromo-7-Nitroindazole | NOS Isoforms | Inhibitor of nitric oxide synthase. drugbank.com |

Other Biological Activities

Anti-HIV Activity

The indazole scaffold is recognized for its potential in developing agents against the human immunodeficiency virus (HIV). nih.govmdpi.comresearchgate.net The varied chemical nature of indazole derivatives has allowed for their exploration as anti-HIV agents. researchgate.net While the broader class of nitrogen-containing heterocycles, such as indoles, has yielded approved anti-HIV drugs like delavirdine, research into indazole-based inhibitors continues. nih.gov

The introduction of specific functional groups, including methoxy and fluoro groups, has been a key strategy in the development of other heterocyclic anti-HIV agents. For example, studies on dihydrobenzylpyrimidin-4-(3H)-ones (DABOs) showed that α-methoxy substitution could lead to compounds with potent (picomolar to nanomolar) activity against wild-type HIV-1 and significantly increased potency against clinically relevant mutant strains. nih.gov Similarly, the introduction of fluorine into the carbohydrate moiety of nucleoside analogues is a known strategy to improve biological properties and anti-HIV activity. nih.gov Given these precedents, the 4-fluoro and 6-methoxy substitutions on the 1H-indazole core represent a rational design element for potentially active anti-HIV compounds.

Antiplatelet Activity

Indazole derivatives have been reported to possess antiplatelet activity, a therapeutic effect relevant to the prevention of thrombosis. researchgate.netresearchgate.net Some indazoles are thought to exert their effects by stimulating the release of nitric oxide (NO) and increasing cyclic guanosine monophosphate (cGMP) levels, which leads to vasorelaxant and anti-aggregator activities. taylorandfrancis.com This mechanism links the antiplatelet effects of some indazoles to their ability to modulate the NO/cGMP signaling pathway, which is consistent with the NOS inhibitory activity discussed previously. The specific impact of a 4-fluoro-6-methoxy substitution pattern on this activity would require direct experimental evaluation.

Antiprotozoal Activity

A significant body of research has highlighted the potent antiprotozoal activity of indazole derivatives against various human pathogens, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govnih.govproquest.compnrjournal.com Several studies have synthesized and evaluated series of 2-phenyl-2H-indazole derivatives, finding that many exhibit more potent activity than the standard drug, metronidazole. pnrjournal.commdpi.com

Structure-activity relationship studies revealed that the biological activity is influenced by substitutions on the indazole ring system. For instance, electron-withdrawing groups on the 2-phenyl ring were found to favor antiprotozoal activity. nih.govnih.govproquest.com While specific studies on this compound are not detailed, the general finding that substitutions on the benzene (B151609) portion of the indazole scaffold are critical for activity suggests that this compound could be a promising candidate for antiprotozoal drug design. nih.govmdpi.com Indazole N-oxide derivatives have also been investigated as a new class of potent antiprotozoal agents. researchgate.net

| Pathogen | Key Finding |

|---|---|

| Entamoeba histolytica | Derivatives with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl substitutions showed high potency (IC50 < 0.050 µM). nih.gov |

| Giardia intestinalis | Derivatives with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, and 2-(trifluoromethyl)phenyl substitutions were highly active (IC50 < 0.050 µM). nih.gov |

| Trichomonas vaginalis | Many synthesized 2H-indazole derivatives showed more potent activity than metronidazole. pnrjournal.com |

Fertility and Contraceptive Applications

While direct studies on this compound for fertility and contraceptive applications are not extensively documented in publicly available research, the broader class of indazole derivatives has been a significant area of investigation for the development of non-hormonal male contraceptives. wikipedia.orgnih.gov A prominent example is Adjudin, also known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, which is an analog of the anti-cancer drug lonidamine. nih.govpopcouncil.org

Research into Adjudin has demonstrated its efficacy as a male contraceptive in various animal models, including rats, rabbits, and beagle dogs. popcouncil.org Its mechanism of action is centered on the disruption of the adhesion between Sertoli cells and developing germ cells within the seminiferous tubules of the testes. wikipedia.org Specifically, Adjudin perturbs the actin microfilament bundles at the ectoplasmic specialization, which is a testis-specific adherens junction. This disruption leads to the premature release (exfoliation) of elongated and round spermatids, as well as spermatocytes, from the Sertoli cells, resulting in a temporary state of infertility. popcouncil.org

A key feature of Adjudin's contraceptive effect is its reversibility. Since the compound does not affect the undifferentiated spermatogonia (the precursor stem cells for sperm), spermatogenesis can resume and fertility can be restored once the drug is cleared from the system. wikipedia.orgpopcouncil.org This targeted action, without impacting the hormonal axis of the hypothalamus, pituitary, and testes, makes indazole-based compounds an attractive avenue for male contraceptive development. nih.gov

The exploration of lonidamine and its analogs, like Adjudin, underscores the potential for other indazole derivatives, possibly including this compound, to exhibit similar activities. The core indazole structure is central to the antispermatogenic effects observed with these compounds. nih.gov Further research would be necessary to determine if the specific substitutions on the this compound molecule confer similar or improved contraceptive properties.

Table 1: Research Findings on Indazole Derivatives in Male Contraception

| Compound | Mechanism of Action | Effect on Fertility | Reversibility |

|---|---|---|---|

| Adjudin (1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide) | Disrupts Sertoli cell-germ cell adhesion by perturbing actin microfilaments at the ectoplasmic specialization. popcouncil.org | Induces reversible infertility by causing the exfoliation of spermatids and spermatocytes. wikipedia.orgpopcouncil.org | Yes, fertility is restored after drug clearance as spermatogonia are unaffected. wikipedia.orgpopcouncil.org |

This table presents data on well-studied indazole derivatives to illustrate the potential contraceptive applications of this class of compounds.

Treatment of Rheumatoid Arthritis

The potential application of indazole derivatives in the treatment of rheumatoid arthritis stems from their well-documented anti-inflammatory properties. nih.govnih.govresearchgate.net Rheumatoid arthritis is a chronic autoimmune disease characterized by persistent inflammation of the joints, leading to pain, swelling, and progressive joint damage. Therefore, compounds with potent anti-inflammatory activity are central to its management.

Several indazole-based compounds have been developed and are commercially available as anti-inflammatory drugs, such as Bendazac and Benzydamine. nih.govresearchgate.net This demonstrates the therapeutic utility of the 1H-indazole scaffold in mitigating inflammatory processes. The anti-inflammatory effects of indazole derivatives are thought to be mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

While specific research on this compound for rheumatoid arthritis is limited in the available literature, the general anti-inflammatory profile of the indazole class suggests it could be a promising candidate for further investigation. The fluorine and methoxy substitutions on the indazole ring of this compound could potentially enhance its anti-inflammatory potency or alter its pharmacokinetic properties, making it a subject of interest for drug discovery in the context of inflammatory diseases. One study noted that a 1H-indazole derivative reduced paw swelling in a rat model of collagen-induced arthritis, a common animal model for studying rheumatoid arthritis. nih.gov

Table 2: Anti-Inflammatory Activity of Investigated Indazoles

| Compound | In Vitro Anti-Inflammatory Action |

|---|---|

| Indazole | Concentration-dependent inhibition of TNF-α. nih.gov |

| 5-Aminoindazole | Concentration-dependent inhibition of TNF-α. nih.gov |

This table is based on a study of the in vitro anti-inflammatory activity of indazole and its derivatives, indicating the potential relevance to inflammatory conditions like rheumatoid arthritis.

Derivatives and Structure Activity Relationships of 4 Fluoro 6 Methoxy 1h Indazole Analogues

Design and Synthesis of Novel Series of Indazole Derivatives

The synthesis of indazole derivatives often involves multi-step sequences designed to construct the bicyclic core and introduce desired substituents at specific positions. Common synthetic strategies include the cyclization of appropriately substituted benzonitriles or hydrazones. nih.govacs.org For instance, a prevalent method for creating 3-aminoindazoles involves reacting a substituted 2-fluorobenzonitrile with hydrazine (B178648) hydrate. acs.org

Subsequent modifications, such as N-alkylation, are often necessary to introduce pharmacologically important groups. A key challenge in indazole synthesis is controlling the regioselectivity of N-alkylation, as reactions can occur at either the N1 or N2 position of the pyrazole (B372694) ring. caribjscitech.com Structure-guided drug design and knowledge-based approaches are frequently employed to optimize lead compounds, focusing on enhancing potency, selectivity, and pharmacokinetic properties. nih.gov

Substituent Effects on Biological Activity

The biological activity of indazole analogues is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies have revealed that modifications at the C4, C5, C6, and C7 positions, as well as the N1 position, play a critical role in determining a compound's potency and selectivity for its biological target. nih.govacs.org

For example, in a series of indazole arylsulfonamides developed as CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org The substituents at the 4- and 6-positions of the 1H-indazole scaffold have been shown to play a crucial role in the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Furthermore, N1-substituted benzyl groups are often critical for potency in certain classes of indazole derivatives. acs.org

| Position on Indazole Core | Effect of Substitution | Example Target Class | Reference |

|---|---|---|---|

| C4 | Methoxy (B1213986) or hydroxyl groups enhance potency. | CCR4 Antagonists | acs.org |

| C5 | Only small groups are tolerated. | CCR4 Antagonists | acs.org |

| C6 | Preferred position for small substituents. Fluorine substitution can improve enzymatic and cellular potency. | CCR4 Antagonists, FGFR Kinase Inhibitors | acs.orgnih.gov |

| C7 | Only small groups are tolerated. | CCR4 Antagonators | acs.org |

| N1 | Meta-substituted benzyl groups with specific side chains are potent. | CCR4 Antagonists | acs.org |

Fluorine and Methoxy Group Positioning and Their Impact on Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. nih.gov Fluorine's high electronegativity and small size allow it to modulate the acidity or basicity of nearby functional groups, improve metabolic stability by blocking metabolically labile sites, and enhance binding affinity to target proteins. nih.govresearchgate.netbohrium.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can make the molecule more resistant to enzymatic degradation. nih.gov

In the context of 4-fluoro-6-methoxy-1H-indazole, the fluorine at the C4 position can influence the electronic properties of the aromatic system and contribute to favorable interactions within the target's binding pocket. nih.gov Docking studies of certain indazole-based kinase inhibitors have shown that fluorine atoms can participate in hydrophobic interactions with amino acid residues like Valine and Alanine. nih.gov

The methoxy group is another key substituent prevalent in many drug molecules. nih.gov It can act as a hydrogen bond acceptor and its presence can influence the molecule's conformation and physicochemical properties. tandfonline.com In studies of indazole arylsulfonamides, methoxy- or hydroxyl-containing groups at the C4 position were found to be the more potent substituents. acs.org The positioning at C6 is also critical, with SAR studies indicating this position is often favorable for substitution to achieve desired biological activity. acs.orgnih.gov

Specific Examples of Biologically Active Indazole Derivatives

The versatile this compound scaffold and its close analogues have given rise to several classes of potent and selective inhibitors and ligands for various biological targets.

Indazole Arylsulfonamides as CCR4 Antagonists

A series of indazole arylsulfonamides have been synthesized and evaluated as allosteric antagonists of the human CC-chemokine receptor 4 (CCR4). acs.org CCR4 is expressed on Th2 cells and is implicated in the pathogenesis of allergic diseases, making it an attractive therapeutic target. nih.gov In this series, SAR exploration revealed that methoxy or hydroxyl groups at the C4 position of the indazole ring were particularly potent. acs.org The most potent N3-substituent was found to be 5-chlorothiophene-2-sulfonamide. Extensive optimization of the N1 substituent led to the identification of compound GSK2239633A, which demonstrated high potency and good oral absorption in multiple species, leading to its selection for further development. acs.org These antagonists bind to an intracellular allosteric site on the CCR4 receptor. acs.org

| Compound | Key Structural Features | Biological Target | Significance | Reference |

|---|---|---|---|---|

| GSK2239633A | Indazole arylsulfonamide with optimized N1 substituent | CCR4 (allosteric antagonist) | Potent antagonist with high absorption, selected for further development. | acs.org |

| General Series | Methoxy/hydroxyl at C4, small groups at C6 | CCR4 | Demonstrated importance of C4 and C6 substitutions for potency. | acs.org |

Indazole-based Kinase Inhibitors (e.g., EGFR, FGFR, LRRK2)

The indazole core is a privileged scaffold for the design of kinase inhibitors, with several indazole-containing drugs approved for cancer treatment. nih.gov

EGFR Inhibitors: 1H-indazole derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. Structure-guided drug design has led to compounds that show strong potency against both wild-type and mutant forms of EGFR, such as the T790M resistance mutation. researchgate.net

FGFR Inhibitors: Derivatives of 1H-indazol-3-amine have been reported as inhibitors of Fibroblast Growth Factor Receptors (FGFR1 and FGFR2). nih.gov SAR studies indicated that fluorine substitution at the 6-position of the indazole ring (Ring A) resulted in improved enzymatic activity and cellular potency. Docking studies revealed that the 3-aminoindazole group occupies the hinge region of the ATP binding site, forming crucial hydrogen bonds, while the methoxy group can also form a hydrogen bond with key residues like Asp641. nih.gov

LRRK2 Inhibitors: Leucine-rich repeat kinase 2 (LRRK2) is a target for therapies aimed at Parkinson's disease. Indazole-based compounds are among the various kinase inhibitors that have been identified to inhibit LRRK2's kinase activity, offering a potential neuroprotective strategy. nih.gov

| Kinase Target | Example Indazole Derivative Class | Key SAR Finding | Reference |

|---|---|---|---|

| EGFR | 1H-indazole derivatives | Potent against wild-type and T790M mutant EGFR. | researchgate.net |

| FGFR1/FGFR2 | 1H-indazol-3-amine derivatives | Fluorine at C6 improves potency; methoxy group can form H-bond. | nih.gov |

| LRRK2 | General kinase inhibitors | Indazole scaffold contributes to kinase inhibition. | nih.gov |

Indazole-3-carboxamide Derivatives as Selective Serotonin 4 Receptor Ligands

Derivatives of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide have been discovered as new ligands for the serotonin 4 receptor (5-HT₄R). researchgate.net A lack of selectivity has been a major concern for previously developed 5-HT₄R ligands. acs.org This novel series of indazole-3-carboxamides, however, demonstrates high selectivity for the 5-HT₄R over other receptors like the 5-HT₂A receptor. Within this series, specific molecules were identified as potent and selective 5-HT₄R antagonists with favorable in vitro pharmacokinetic properties. researchgate.net

| Compound Class | Biological Target | Key Characteristic | Reference |

|---|---|---|---|

| N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamides | Serotonin 4 Receptor (5-HT₄R) | Potent and selective antagonists with good in vitro PK properties. | researchgate.net |

Indazole Scaffolds in PROTACs and other Modalities

The indazole scaffold is an attractive component in the design of novel therapeutic modalities beyond traditional small molecule inhibitors, including Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein rather than simply inhibiting its activity. They consist of two key components: a ligand that binds to the protein of interest (the "warhead") and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's natural disposal system, the proteasome.

The versatility and favorable drug-like properties of the indazole scaffold make it a suitable candidate for the "warhead" component of a PROTAC. nih.govlongdom.org Its ability to be readily functionalized allows for the attachment of linkers without disrupting its binding to the target protein. The core structure of this compound could be elaborated with a linker at various positions, typically at the N1 or N2 positions of the pyrazole ring or from the benzene (B151609) ring, to connect to an E3 ligase ligand.

While specific PROTACs utilizing the this compound moiety are not extensively documented in published literature, the general principle is well-established. The development of such a PROTAC would involve:

Identifying a target protein for which this compound or a derivative has a high binding affinity.

Synthesizing a library of molecules where the indazole "warhead" is connected to a known E3 ligase ligand (e.g., ligands for VHL or Cereblon) via linkers of varying length and composition.

Evaluating these PROTACs for their ability to induce the degradation of the target protein in cell-based assays.

The indazole core is also found in other advanced therapeutic modalities, such as selective kinase inhibitors used in targeted cancer therapy, where its structural features contribute to high potency and selectivity. nih.gov

Conformationally Constrained Indazole Derivatives

Conformational constraint is a powerful strategy in drug design used to improve the potency, selectivity, and pharmacokinetic properties of a molecule. By locking a flexible molecule into its bioactive conformation—the specific shape it adopts when binding to its target—the entropic penalty of binding is reduced, which can lead to a significant increase in affinity.

For indazole derivatives, conformational constraint can be achieved by introducing cyclic structures or rigid linkers that restrict the rotation of substituents. This approach can lead to a better understanding of the optimal geometry for target interaction. For example, in a study of indazole-3-carboxamides as inhibitors of the calcium-release activated calcium (CRAC) channel, the regiochemistry of the amide linker was found to be critical for activity. nih.gov The compound indazole-3-carboxamide 12d actively inhibited calcium influx with a sub-micromolar IC50, whereas its reverse amide isomer was inactive even at high concentrations. nih.govnih.gov This stark difference in activity suggests that the specific orientation of the substituent, dictated by the amide linkage at the C3 position, locks the molecule into a conformation that is essential for binding to the CRAC channel. nih.gov

Another approach to conformational constraint involves creating more rigid, polycyclic structures that incorporate the indazole nucleus. For instance, the synthesis of 1,8-disubstituted 5,5-dimethyl-4,5-dihydro-1H-benzo[g]indazoles created a conformationally restricted pyrazole framework for the inhibition of phosphodiesterase 4 (PDE4). This strategy aimed to reduce the flexibility of the molecule and enhance its interaction with the target enzyme.

Applying these principles to this compound, one could envision derivatives where substituents are cyclized back onto the indazole core or where rigid linkers are used to connect functional groups, thereby restricting their movement and potentially enhancing their biological activity.

Development of Radiotracers for Imaging (e.g., LRRK2)

The development of radiotracers for Positron Emission Tomography (PET) imaging is a critical tool for diagnosing diseases and understanding the in vivo behavior of drugs. The indazole scaffold has been utilized in the creation of PET radiotracers due to its favorable properties for targeting specific proteins in the body, including in the brain. nih.govnih.gov

A notable example in this area is the development of a radiotracer for imaging Leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease. nih.gov Researchers synthesized a novel compound, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) , and labeled it with fluorine-18 ([¹⁸F]) to create a PET tracer. nih.govnih.gov This compound features a substituted indazole core, demonstrating the utility of this scaffold for LRRK2 targeting.

The selection of the indazole-based structure was based on its high in vitro binding affinity for LRRK2, with the non-radioactive FIPM showing an IC50 of 8.0 nM. nih.govnih.gov The radiosynthesis of [¹⁸F]FIPM was achieved by incorporating the positron-emitting ¹⁸F isotope onto the pyridine ring of the molecule. nih.gov

Subsequent evaluation of [¹⁸F]FIPM in mice through biodistribution and small-animal PET studies revealed that while the tracer could be synthesized with high purity and molar activity, it exhibited low specific binding in the brain in vivo. nih.gov Despite its limited immediate potential as a clinical PET tracer for LRRK2, the study concluded that [¹⁸F]FIPM serves as a valuable lead compound. Its structure, based on the 1H-indazole scaffold, can be further modified to develop new radiotracers with improved brain penetration and specific binding properties for imaging LRRK2. nih.govnih.gov This research underscores the potential of fluorinated and alkoxy-substituted indazole derivatives, such as those related to this compound, in the development of novel molecular imaging agents.

Future Directions and Therapeutic Potential of 4 Fluoro 6 Methoxy 1h Indazole Research

Bridging In Silico and In Vitro Findings to In Vivo and Clinical Investigations

The progression of derivatives from the 4-fluoro-6-methoxy-1H-indazole series into viable drug candidates hinges on a structured translational pathway, moving from computational models to eventual clinical trials. This process begins with in silico screening and molecular docking studies to predict the interaction of novel compounds with biological targets. semanticscholar.org Promising candidates identified through these computational methods are then synthesized and subjected to rigorous in vitro testing to confirm their activity and selectivity in cellular assays.

A critical step in this pathway is the validation of in vitro results through in vivo animal models. These studies are essential for evaluating a compound's efficacy, pharmacokinetics, and preliminary safety profile in a complex biological system. For instance, research on various indazole derivatives has successfully demonstrated this transition. One study assessed the anti-Trypanosoma cruzi activity of an indazole-containing complex through in silico, in vitro, and finally in vivo models, illustrating a comprehensive preclinical evaluation. researchgate.net Similarly, a recent investigation into novel 4-phenyl-1H-indazole derivatives as cancer immunotherapy agents began with in vitro binding and cell-based assays, which were then validated with significant in vivo antitumor efficacy in a melanoma mouse model. nih.gov This systematic approach of bridging computational, cellular, and animal studies is fundamental to identifying robust candidates for advancement into human clinical investigations.

Development of Novel Drug Candidates Targeting Unmet Medical Needs

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for drugs targeting a wide array of biological receptors and enzymes. nih.gov By modifying the functional groups attached to the this compound core, researchers can fine-tune the pharmacological properties of the resulting molecules to address significant unmet medical needs.

This scaffold has been instrumental in the development of potent and selective inhibitors for various therapeutic targets, particularly in oncology. For example, indazole-based compounds have been successfully designed as inhibitors of key signaling proteins like fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptor (EGFR), which are implicated in tumor growth and proliferation. nih.govresearchgate.net Furthermore, derivatives have been synthesized to target phosphoinositide 3-kinase delta (PI3Kδ) for respiratory diseases and the immune checkpoint protein PD-L1 for cancer immunotherapy. nih.govnih.gov The adaptability of the indazole ring allows for the creation of diverse chemical libraries, increasing the probability of discovering novel drug candidates for complex diseases.

Interactive Table: Examples of Drug Candidates Based on the Indazole Scaffold

| Therapeutic Target | Disease Area | Compound Type/Example | Key Findings |

|---|---|---|---|

| FGFR1-3 | Cancer | 1H-indazole-based fragments | Inhibition in the micromolar range with high ligand efficiency. nih.gov |

| PI3Kδ | Respiratory Disease | 4,6-disubstituted-1H-indazole | Highly selective inhibitors developed via structure-based design. nih.gov |

| PD-1/PD-L1 | Cancer Immunotherapy | 4-phenyl-1H-indazole derivative (Z13) | Potent inhibition of the PD-1/PD-L1 interaction and significant in vivo antitumor efficacy. nih.gov |

| ERK 1/2 | Cancer | 3(S)-thiomethyl pyrrolidine-1H-indazole | Displayed excellent potency and high selectivity for the target kinases. nih.gov |

| CB1 Receptor | Pain, Arthritis | Indazole-3-carboxamides | Designed as cannabinoid receptor agonists for pain management. google.com |

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. Polypharmacology, the design of a single chemical entity that can modulate multiple biological targets simultaneously, has emerged as a more effective strategy. nih.govthe-scientist.com This multi-targeting approach can lead to enhanced therapeutic efficacy and a lower likelihood of developing drug resistance compared to single-target agents or combination therapies. researchgate.net

The structural versatility of the this compound scaffold makes it an ideal candidate for developing polypharmacological agents. wiley.com By strategically incorporating different functional groups, medicinal chemists can design derivatives that possess promiscuity—the ability to interact with several targets. nih.gov This is particularly relevant in cancer therapy, where tumor growth is often driven by multiple redundant signaling pathways. Indazole-based multi-targeted protein kinase inhibitors, for example, have been developed to simultaneously block signals from receptors like FGFR, thereby providing a more comprehensive inhibition of cancer cell proliferation. nih.gov The intentional design of such multi-targeting molecules represents a sophisticated and promising direction for future drug discovery efforts based on this scaffold. nih.govscilit.com

Strategies to Combat Drug Resistance in Therapeutic Applications

Drug resistance is a major obstacle in the long-term effective treatment of many diseases, including cancer and infectious diseases. The development of novel compounds that can circumvent or overcome existing resistance mechanisms is a critical area of research. The this compound scaffold offers a promising platform for designing such molecules.

Several strategies can be employed to combat drug resistance using indazole derivatives: